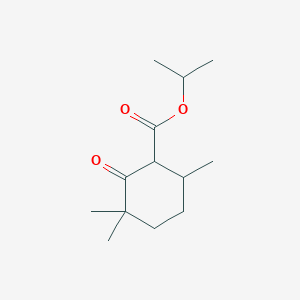
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is an organic compound with the molecular formula C₁₃H₂₂O₃. This compound is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a 3,3,6-trimethyl-2-oxo group and a 1-methylethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with 3,3,6-trimethyl-2-oxo-1-methylethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the 3,3,6-trimethyl-2-oxo group.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is unique due to its specific ester group and the presence of the 3,3,6-trimethyl-2-oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
834900-75-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
propan-2-yl 3,3,6-trimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-8(2)16-12(15)10-9(3)6-7-13(4,5)11(10)14/h8-10H,6-7H2,1-5H3 |
InChI Key |
LEZDLYZREUBLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1C(=O)OC(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















